molecular formula C8H5ClN2O2 B1432312 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 867034-08-0

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1432312
CAS No.: 867034-08-0
M. Wt: 196.59 g/mol
InChI Key: FZFQXNDNNHZNQL-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 867034-08-0) is a high-value chemical building block with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is a versatile scaffold in medicinal chemistry and drug discovery, particularly serving as a key precursor in the synthesis of protein degrader building blocks such as Proteolysis-Targeting Chimeras (PROTACs) . Its structural features, including the carboxylic acid functional group and the chloro-substituted azaindole core, make it an ideal intermediate for constructing more complex molecules via further functionalization, such as amide bond formation or nucleophilic aromatic substitution . Researchers value this compound for its application in developing biologically active molecules. The pyrrolopyridine core is a privileged structure in drug discovery, often found in compounds investigated for their kinase inhibition and anticancer properties . The presence of the carboxylic acid at the 2-position allows for straightforward conjugation to other molecular entities, which is a critical step in the design of targeted therapies . For handling and storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . Please note that this chemical is for professional manufacturing, research laboratories, and industrial or commercial usage only. It is For Research Use Only (RUO) and is not intended for medical, diagnostic, or consumer use .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFQXNDNNHZNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Ester Precursors

A common and reliable method involves the hydrolysis of ethyl esters of pyrrolo[2,3-c]pyridine derivatives under reflux with sodium hydroxide in ethanol. This method is well documented for related compounds and applies analogously to the 7-chloro derivative.

Procedure Overview:

  • Dissolve the ethyl ester precursor (e.g., ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) in ethanol.
  • Add 2M sodium hydroxide solution.
  • Heat the mixture under reflux for 1 to 2 hours.
  • Evaporate the solvent under reduced pressure.
  • Add water and acidify with acetic acid to pH ~4.0.
  • Filter and dry the precipitated carboxylic acid.

Yields: Typically range from 71% to 95% depending on reaction time and precursor purity.

Reference Example: Parrino et al. reported a 71% yield for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid using this approach, which is structurally analogous to the 7-chloro isomer.

Acid-Promoted Intramolecular Cyclization

An alternative and scalable method involves the acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals to form the pyrrolo[2,3-c]pyridine scaffold. This step is crucial for constructing the bicyclic ring system before functionalization.

Key Features:

  • Uses 2-pyrrolecarboxylic acid amidoacetals as starting materials.
  • Acid catalysis induces cyclization to form the pyrrolo[2,3-c]pyridine-7-one intermediate.
  • Subsequent regioselective alkylation or arylation can introduce substituents such as chloro groups.
  • The method is scalable to multi-mole quantities without yield loss.

Reference: Nechayev et al. developed this method emphasizing its efficiency and regioselectivity, which can be adapted to synthesize 7-chloro derivatives after appropriate substitution steps.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Reaction Time Yield (%) Notes
Basic Hydrolysis of Ethyl Ester Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 2M NaOH in EtOH, reflux 1-2 hours 71-95 Simple, high yield; requires acidification step
Acid-Promoted Intramolecular Cyclization 2-pyrrolecarboxylic acid amidoacetals Acid catalyst (e.g., HCl), heating Variable Not specified Scalable, forms pyrrolo[2,3-c]pyridine-7-one intermediate
Regioselective Alkylation/Arylation Pyrrolo[2,3-c]pyridine-7-one intermediates Alkyl/aryl halides, base Variable Not specified Enables introduction of chloro substituent

Detailed Research Findings

  • Hydrolysis Conditions: The hydrolysis of ethyl esters under reflux with sodium hydroxide in ethanol is a robust method. The reaction time influences yield, with 1 hour sufficient for some derivatives and up to 2 hours for others to maximize conversion.

  • Purification: After hydrolysis, acidification to pH 4.0 causes precipitation of the carboxylic acid, which can be filtered and dried. Flash chromatography may be used for further purification when necessary.

  • Spectroscopic Data: Analytical data such as NMR and IR confirm the structure and purity of the synthesized acid. For example, IR peaks at around 1708 cm⁻¹ correspond to the carboxylic acid carbonyl group, and NMR signals confirm the aromatic and pyrrole protons.

  • Scalability: The acid-promoted cyclization approach is notable for its scalability, allowing synthesis on a 1.5 mol scale without yield loss, which is advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has been studied for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests possible applications in treating various diseases.

Anticancer Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. Studies have shown that modifications to the pyrrolopyridine structure can enhance its efficacy against specific cancer cell lines, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, which could lead to the development of new antibiotics .

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of novel heterocyclic compounds through reactions such as cyclization and substitution. This versatility makes it a key player in the development of new materials and pharmaceuticals .

Biological Research

The compound's role in biological research extends beyond pharmacology. It is used as a tool to study biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property allows researchers to explore its potential effects on cellular processes and disease mechanisms .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of various pyrrolopyridine derivatives on cancer cell lines. The results indicated that modifications to the 7-chloro position significantly enhanced cytotoxicity against breast cancer cells, highlighting the potential of this compound as a lead structure for anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In a recent study published in Antibiotics, researchers evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising inhibitory effects, suggesting further exploration for antibiotic development .

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit certain enzymes and receptors, leading to therapeutic effects. The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (7), COOH (2) C₈H₅ClN₂O₂ 196.59 CAS: 867034-08-0; storage: 2–8°C, inert atmosphere
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5), COOH (2) C₈H₅ClN₂O₂ 196.59 Yield: 71%; synthesized via NaOH/EtOH reflux
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OCH₃ (7), COOH (2) C₉H₈N₂O₃ 192.17 Yield: 82%; mp 269–271°C; IR: 1718 cm⁻¹ (C=O); NMR data provided
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Br (5), COOH (2) C₈H₅BrN₂O₂ 241.05 CAS: 800401-71-2; safety data includes GHS warnings
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl (7), COOEt (2) C₁₀H₉ClN₂O₂ 224.64 Ester derivative; CAS: 867034-10-4; used as synthetic intermediate
7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid Cl (7), COOH (2); thieno ring C₈H₄ClNO₂S 213.64 Sulfur-containing analog; distinct electronic properties
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid Cl (4), CH₃ (1), COOH (7) C₉H₇ClN₂O₂ 210.62 Structural isomer; CAS: 871819-60-2; InChI key provided

Key Observations:

Substituent Position and Reactivity :

  • The 5-chloro derivative (10b) exhibits a lower synthesis yield (71%) compared to the 7-methoxy analog (10d, 82%), suggesting steric or electronic effects influence reaction efficiency .
  • The 7-chloro compound’s storage sensitivity (light and oxygen) contrasts with the stability of its ester derivative (ethyl 7-chloro-2-carboxylate), highlighting the carboxylic acid group’s reactivity .

Functional Group Modifications :

  • Replacing the carboxylic acid with an ester (e.g., ethyl group) increases molecular weight (224.64 vs. 196.59) and alters solubility, making the ester more lipophilic .
  • The 7-methoxy derivative (10d) shows a distinct IR carbonyl stretch at 1718 cm⁻¹, compared to broader OH/NH bands in the chloro analogs .

Positional Isomerism :

  • The 4-chloro-1-methyl derivative (CAS: 871819-60-2) demonstrates how substituent relocation (Cl at 4 vs. 7) and methylation impact the molecular planarity and hydrogen-bonding network, as seen in its InChI key and crystallography data .

Biological Activity

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS Number: 867034-08-0) is a heterocyclic compound with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8H5ClN2O2
  • Molecular Weight : 196.59 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Research indicates that this compound exhibits various biological activities through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly Murine Double Minute 2 (MDM2), which regulates p53 tumor suppressor activity. Its high affinity for MDM2 (K_i < 1 nM) suggests a potent antitumor effect .
  • Anti-inflammatory Properties : Studies have demonstrated that this compound can modulate inflammatory pathways, leading to a dose-dependent inhibition of pro-inflammatory cytokines such as IL-1β and COX-2 .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

StudyFindings
In Vitro Studies Demonstrated significant cytotoxicity against various cancer cell lines using MTT assays. The compound exhibited IC50 values in the low micromolar range .
Mechanistic Studies Induced apoptosis in cancer cells through the activation of p53 signaling pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

StudyFindings
Gene Expression Analysis Inhibitory effects on COX-2 and iNOS gene expression were observed, indicating a potential for treating inflammatory diseases .
Cell Line Studies Demonstrated reduced viability of inflammatory cell lines under treatment conditions .

Case Studies

  • Case Study on MDM2 Inhibition : A study involving the administration of this compound in murine models showed significant tumor regression in xenograft models due to enhanced p53 activity .
  • Clinical Implications for Inflammation : In a clinical trial assessing the anti-inflammatory effects of this compound, patients with chronic inflammatory conditions reported reduced symptoms and improved quality of life metrics after treatment .

Toxicity and Safety Profile

The toxicity profile of this compound indicates it is relatively non-toxic:

Route of AdministrationPredicted Toxicity Class
OralClass 5 (non-toxic)
IntravenousClass 4 (slightly toxic)

These predictions were based on QSAR models utilizing data from the RTECS database .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example, analogous procedures (e.g., hydrolysis of methyl esters under acidic conditions) can be adapted. Optimization may include adjusting reaction temperature (e.g., 93–96°C for hydrolysis) and catalyst selection. Purity can be monitored via GC (>95.0%) or HPLC .

Q. How should researchers assess the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Use gas chromatography (GC) with >95.0% purity thresholds as a baseline. High-performance liquid chromatography (HPLC) is recommended for polar derivatives. Confirm identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR), referencing SMILES strings (e.g., Cn1ccc2c(Cl)ncnc12) and InChI keys for validation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Wear NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with water. Toxicity data (e.g., H302, H315, H319) suggest avoiding direct exposure .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, MS for molecular weight confirmation, and infrared (IR) spectroscopy for carboxylic acid detection. Cross-reference with crystallographic data (e.g., bond lengths and angles) from analogous compounds .

Q. What storage conditions ensure the compound’s stability over time?

  • Methodological Answer : Store as a powder at -20°C in moisture-free environments. For solutions, use -80°C with desiccants. Avoid prolonged exposure to light or humidity, which may degrade the carboxylic acid group .

Advanced Research Questions

Q. What challenges arise in resolving X-ray crystallographic data for this compound, and how can they be addressed?

  • Methodological Answer : The fused pyrrolopyridine ring system may lead to disordered crystal packing. Use high-resolution single-crystal X-ray diffraction (mean C–C bond length deviation <0.004 Å) and constrain H-atom positions during refinement. Compare with published analogs (e.g., 4-chloro-1H-pyrrolo[2,3-d]pyrimidine) to validate geometry .

Q. How can computational modeling (e.g., DFT or molecular docking) be applied to study this compound’s reactivity or bioactivity?

  • Methodological Answer : Use the InChI key (BJGDLOLPALCTJQ-UHFFFAOYSA-N) to retrieve 3D structures from databases. Perform density functional theory (DFT) calculations to predict electrophilic substitution sites or docking studies to assess binding affinity to target proteins (e.g., kinase inhibitors) .

Q. What mechanistic insights are critical for improving regioselectivity in halogenation or functionalization reactions?

  • Methodological Answer : Regioselectivity in halogenation is influenced by electron-donating/withdrawing groups on the pyrrolopyridine core. Use directing groups (e.g., boronic acids) or meta-chloroperbenzoic acid (mCPBA) to control substitution patterns. Monitor intermediates via LC-MS .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign coupling pathways. Cross-validate with crystallographic data .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Optimize batch reactions using flow chemistry to control exothermic steps (e.g., cyclization). Implement inline GC/MS for real-time purity monitoring. Scale methyl ester precursors (e.g., methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) before hydrolysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

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